molecular formula C10H14O2S B8010671 (2,5-Dimethoxy-4-methylphenyl)(methyl)sulfane

(2,5-Dimethoxy-4-methylphenyl)(methyl)sulfane

Cat. No.: B8010671
M. Wt: 198.28 g/mol
InChI Key: GUILNQVEEUDLKO-UHFFFAOYSA-N
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Description

(2,5-Dimethoxy-4-methylphenyl)(methyl)sulfane is an organic compound with the molecular formula C10H14O2S It is characterized by the presence of methoxy groups at the 2 and 5 positions, a methyl group at the 4 position, and a sulfane group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethoxy-4-methylphenyl)(methyl)sulfane typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxy-4-methylbenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a reaction with methylthiol in the presence of a base such as sodium hydride or potassium carbonate to form the corresponding thioether.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and reaction time.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: (2,5-Dimethoxy-4-methylphenyl)(methyl)sulfane can undergo various chemical reactions, including:

    Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2,5-Dimethoxy-4-methylphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-Dimethoxy-4-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

    2,5-Dimethoxy-4-methylamphetamine (DOM): A psychedelic compound with similar structural features but different pharmacological effects.

    2,5-Dimethoxy-4-methylthiophenethylamine (2C-T-4): Another compound with a similar core structure but distinct functional groups and biological activities.

This detailed overview provides a comprehensive understanding of (2,5-Dimethoxy-4-methylphenyl)(methyl)sulfane, covering its synthesis, chemical behavior, applications, and comparison with related compounds

Properties

IUPAC Name

1,4-dimethoxy-2-methyl-5-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2S/c1-7-5-9(12-3)10(13-4)6-8(7)11-2/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUILNQVEEUDLKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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